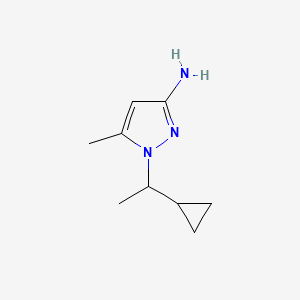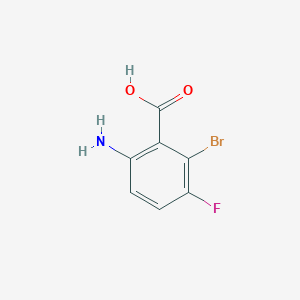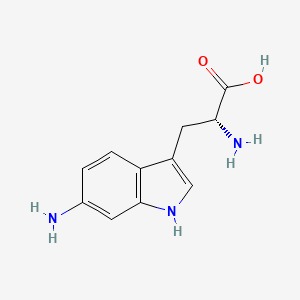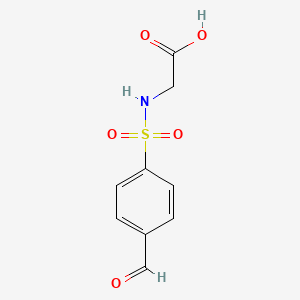
1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, or CPMP, is an important organic compound with a wide range of applications in scientific research. It is a cyclic amine with a five-membered ring structure, consisting of four carbon atoms and one nitrogen atom. CPMP is used as a starting material in the synthesis of other compounds, and it has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, as part of the broader pyrazole derivatives, has been extensively studied for its synthesis, characterization, and applications in various fields of scientific research. One study describes the synthesis and characterization of pyrazole derivatives, highlighting their structure through various spectroscopic techniques and X-ray crystallography. The study also delves into the biological activity against breast cancer and microbes, confirming the origin of the activity through theoretical calculations (Titi et al., 2020).
Reactivity and Applications in Synthesis
Research on pyrazole derivatives also focuses on their reactivity and applications in synthesizing complex molecules. For instance, studies have explored the addition and cycloaddition reactions of pyrazole blue with primary aromatic amines, leading to the synthesis of various compounds. These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis, contributing to the development of new materials and molecules with potential applications in different industries (Aly et al., 1997).
Potential Antimicrobial and Antitumor Activity
The antimicrobial and antitumor activities of pyrazole derivatives have garnered interest in the scientific community. A study synthesizing functionalized indole-3-yl pyrazole derivatives starting from 3-cyanoacetylindole revealed their applicability in creating novel compounds with expected pharmaceutical interest. These findings underscore the potential of pyrazole derivatives in developing new therapeutics (El‐Mekabaty et al., 2017).
Novel Catalytic Processes
Pyrazole derivatives have also been investigated for their role in novel catalytic processes, showcasing their utility in facilitating various chemical reactions. For example, the synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands led to the development of water-soluble pyrazolate rhodium(I) complexes, illustrating the compounds' versatility in catalysis and potential applications in industrial processes (Esquius et al., 2000).
Propriétés
IUPAC Name |
1-(1-cyclopropylethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-5-9(10)11-12(6)7(2)8-3-4-8/h5,7-8H,3-4H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBOZXJOQFRDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1529178.png)

![Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/structure/B1529182.png)
![[1,3'-Biazetidin]-3-ol dihydrochloride](/img/structure/B1529183.png)


![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529188.png)
